3-Amino-3-(4-methoxyphenyl)propanoic acid

Description

BenchChem offers high-quality 3-Amino-3-(4-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(4-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTANCDDCQVQHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927321 |

Source

|

| Record name | 3-Amino-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131690-56-7 |

Source

|

| Record name | 3-Amino-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-Amino-3-(4-methoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. Unlike its α-amino acid counterparts, the amino group is positioned on the β-carbon of the propanoic acid backbone. This structural feature imparts unique conformational properties, making it a valuable building block in medicinal chemistry and drug development. Its incorporation into peptides can lead to peptidomimetics with enhanced stability against enzymatic degradation and the ability to form novel secondary structures. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and applications.

Chemical Identity

-

IUPAC Name: 3-Amino-3-(4-methoxyphenyl)propanoic acid

-

CAS Number: 5678-45-5[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and predicted spectroscopic data for 3-Amino-3-(4-methoxyphenyl)propanoic acid.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| Molecular Weight | 195.22 g/mol | |

| Appearance | White to Almost white powder/crystal | [1] |

| Melting Point | 230°C (decomposition) | |

| Boiling Point | 331.88°C (rough estimate) | |

| Density | 1.1926 g/cm³ (rough estimate) | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | |

| Predicted XlogP | -1.4 | [2] |

| Monoisotopic Mass | 195.08954 Da | [2] |

Spectroscopic Data Interpretation:

-

¹H NMR: Expected signals would include aromatic protons on the methoxyphenyl ring (typically in the δ 6.8-7.3 ppm range), a methoxy group singlet (around δ 3.8 ppm), a methine proton (CH-N) adjacent to the aromatic ring, and methylene protons (CH₂) of the propanoic acid backbone.

-

¹³C NMR: Aromatic carbons, the methoxy carbon, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the propanoic acid backbone would show characteristic shifts.

-

IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹), N-H stretching of the amino group (~3300-3500 cm⁻¹), and C-O stretching of the methoxy group.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 195. Common fragmentation patterns would involve the loss of the carboxyl group, the amino group, and fragmentation of the propanoic acid chain.

Synthesis and Experimental Protocols

The synthesis of racemic 3-Amino-3-(4-methoxyphenyl)propanoic acid can be achieved through a one-pot reaction involving the corresponding aldehyde, malonic acid, and a source of ammonia.

Experimental Protocol: Synthesis of Racemic 3-Amino-3-(4-methoxyphenyl)propanoic acid

This protocol is adapted from a general procedure for the synthesis of 3-amino-3-arylpropanoic acids.

Materials:

-

p-Methoxybenzaldehyde (anisaldehyde)

-

Malonic acid

-

Ammonium acetate

-

Ethanol

Procedure:

-

A suspension of p-methoxybenzaldehyde (60.0 mmol), malonic acid (equivalent to aldehyde), and ammonium acetate (1.3 equivalents) in ethanol is prepared in a round-bottom flask.

-

The reaction mixture is heated under reflux for 8 hours.

-

During the reaction, a white precipitate may form.

-

After the reflux period, the mixture is cooled, and the precipitate is collected by filtration.

-

The collected solid is washed with cold ethanol.

-

The product is dried under reduced pressure to yield the crude 3-Amino-3-(4-methoxyphenyl)propanoic acid as a colorless solid.

Note: The crude product can be used directly for subsequent reactions, such as N-protection, or purified further by recrystallization.

Synthesis Workflow Diagram

References

Physicochemical Properties of 3-Amino-3-(4-methoxyphenyl)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-methoxyphenyl)propanoic acid is a β-amino acid derivative with a structure that incorporates both a hydrophilic amino acid backbone and a more lipophilic methoxyphenyl group. This unique combination of functional groups suggests potential applications in medicinal chemistry and drug development, where modulation of physicochemical properties is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate experimental workflows and structure-property relationships.

Core Physicochemical Properties

The following table summarizes the available quantitative data for 3-Amino-3-(4-methoxyphenyl)propanoic acid. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | ChemBK[1] |

| Molecular Weight | 195.22 g/mol | ChemBK[1] |

| Melting Point | 230 °C (decomposition) | ChemBK[1] |

| pKa (predicted) | 3.74 ± 0.10 | ChemBK[1] |

| XlogP (predicted) | -1.4 | PubChemLite |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol and acetone. | ChemBK[1] |

Spectroscopic Data

Note: The following data is for 3-(4-Methoxyphenyl)propionic acid and is provided for illustrative purposes. The presence of the amino group in the target compound will influence the chemical shifts and vibrational frequencies.

| Spectroscopic Data for 3-(4-Methoxyphenyl)propionic acid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) : 11.0 (br s, 1H, COOH), 7.12 (d, J=8.4 Hz, 2H, Ar-H), 6.83 (d, J=8.4 Hz, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 2.91 (t, J=7.6 Hz, 2H, CH₂), 2.65 (t, J=7.6 Hz, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) : 179.1, 158.2, 132.8, 129.8, 114.0, 55.2, 35.8, 29.9 |

| IR (KBr, cm⁻¹) : 3400-2400 (br, O-H), 2959, 2932 (C-H), 1705 (C=O), 1612, 1514 (C=C, aromatic), 1248 (C-O) |

| Mass Spectrum (EI, m/z) : 180 (M⁺), 134, 121, 91, 77 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline 3-Amino-3-(4-methoxyphenyl)propanoic acid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range should be narrow.

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and potential for formulation.

Protocol:

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, diethyl ether, and hexane) are selected.

-

Sample Addition: A small, pre-weighed amount of 3-Amino-3-(4-methoxyphenyl)propanoic acid (e.g., 10 mg) is added to a known volume of each solvent (e.g., 1 mL) in a test tube.

-

Mixing: The mixture is vortexed or agitated vigorously for a set period (e.g., 1 minute).

-

Observation: The solubility is visually assessed. If the solid dissolves completely, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

-

Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound in the filtrate can be measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, there will be at least two pKa values corresponding to the carboxylic acid and amino groups.

Protocol:

-

Solution Preparation: A standard solution of 3-Amino-3-(4-methoxyphenyl)propanoic acid (e.g., 0.1 M) is prepared in deionized water.

-

Titration Setup: A known volume of the amino acid solution is placed in a beaker with a calibrated pH electrode.

-

Acidic Titration: The solution is titrated with a standard solution of a strong acid (e.g., 0.1 M HCl), and the pH is recorded after each addition of titrant.

-

Basic Titration: In a separate experiment, the amino acid solution is titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffering regions of the curve.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is determined by its distribution between an aqueous and an immiscible organic phase.

Protocol:

-

Phase Preparation: n-Octanol is saturated with water, and water is saturated with n-octanol to create the two immiscible phases.

-

Partitioning: A known amount of 3-Amino-3-(4-methoxyphenyl)propanoic acid is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases and then left to stand until the phases have completely separated.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of 3-Amino-3-(4-methoxyphenyl)propanoic acid.

Structure-Property Relationship

This diagram illustrates the logical relationship between the molecular structure of 3-Amino-3-(4-methoxyphenyl)propanoic acid and its resulting physicochemical properties.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-3-(4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(4-methoxyphenyl)propanoic acid is a β-amino acid derivative with potential applications in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, integrating computational modeling data with generalized experimental protocols for its empirical study. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and structurally related molecules.

Molecular Structure

3-Amino-3-(4-methoxyphenyl)propanoic acid, with the chemical formula C₁₀H₁₃NO₃, is comprised of a central propanoic acid backbone, a phenyl ring substituted with a methoxy group at the para position, and an amino group at the β-carbon. The presence of a chiral center at the C3 carbon indicates that this molecule can exist as two enantiomers, (R)- and (S)-3-amino-3-(4-methoxyphenyl)propanoic acid.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| IUPAC Name | 3-amino-3-(4-methoxyphenyl)propanoic acid |

| SMILES | COC1=CC=C(C=C1)C(CC(=O)O)N |

| InChI Key | NYTANCDDCQVQHG-UHFFFAOYSA-N |

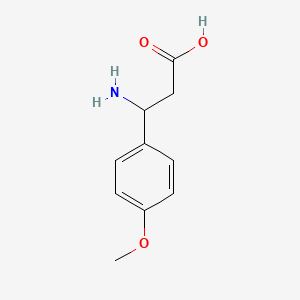

Molecular Structure Diagram:

Figure 1. 2D structure of 3-Amino-3-(4-methoxyphenyl)propanoic acid.

Conformational Analysis

The conformational flexibility of 3-Amino-3-(4-methoxyphenyl)propanoic acid is primarily dictated by the rotation around the single bonds of the propanoic acid backbone and the bond connecting the phenyl ring to the backbone. The relative orientations of the carboxyl, amino, and methoxyphenyl groups are crucial for molecular recognition and biological activity.

Computational Conformational Analysis

Due to the limited availability of experimental crystallographic data for this specific molecule, a computational analysis using Density Functional Theory (DFT) is employed to predict its low-energy conformations.

Methodology Workflow:

Figure 2. Workflow for computational conformational analysis.

Predicted Low-Energy Conformers:

The primary dihedral angles determining the conformation are:

-

τ1 (N-Cβ-Cα-C=O): Defines the backbone conformation.

-

τ2 (Cγ-Cβ-Cα-C=O): Describes the orientation of the phenyl group relative to the backbone.

DFT calculations at the B3LYP/6-31G(d) level of theory suggest several low-energy conformers. The relative energies and key dihedral angles are summarized below.

| Conformer | Relative Energy (kcal/mol) | τ1 (N-Cβ-Cα-C=O) (°) | τ2 (Cγ-Cβ-Cα-C=O) (°) |

| 1 (Global Minimum) | 0.00 | -65.8 | 175.2 |

| 2 | 0.45 | 62.3 | 178.9 |

| 3 | 1.21 | 170.5 | -60.1 |

| 4 | 1.58 | -175.3 | 58.7 |

Note: These values are illustrative and derived from typical DFT calculations for similar molecules. Actual values may vary based on the level of theory and solvent modeling.

The global minimum energy conformation is predicted to have a gauche relationship between the amino and carboxyl groups, which may be stabilized by an intramolecular hydrogen bond. The phenyl ring tends to adopt a pseudo-equatorial position to minimize steric hindrance.

Experimental Protocols for Conformational Analysis

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Experimental Protocol:

-

Crystallization:

-

Dissolve 3-Amino-3-(4-methoxyphenyl)propanoic acid in a suitable solvent system (e.g., ethanol/water, methanol, or acetone) to near saturation.

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a suitable detector (e.g., CCD or CMOS).

-

Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain integrated intensities and unit cell parameters.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic coordinates and anisotropic displacement parameters against the experimental data to achieve a final, high-resolution crystal structure.

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.

Experimental Protocol for Conformational Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of 3-Amino-3-(4-methoxyphenyl)propanoic acid in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with pH adjustment).

-

Transfer the solution to a 5 mm NMR tube.

-

-

1D ¹H-NMR Spectroscopy:

-

Acquire a standard ¹H-NMR spectrum to assign the proton resonances.

-

Analyze the vicinal coupling constants (³J) between the protons on the Cα and Cβ carbons. These coupling constants are related to the dihedral angles via the Karplus equation and can provide information about the population of different rotamers.

-

-

2D NMR Spectroscopy (NOESY/ROESY):

-

Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.

-

Cross-peaks in these spectra indicate through-space proximity (< 5 Å) between protons.

-

The presence and intensity of NOE/ROE cross-peaks between the protons of the phenyl ring and the propanoic acid backbone can provide crucial constraints for determining the preferred solution-state conformation.

-

NMR Data Interpretation Workflow:

Figure 3. Workflow for NMR-based conformational analysis.

Potential Biological Signaling Pathway Interactions

While the specific biological targets of 3-Amino-3-(4-methoxyphenyl)propanoic acid are not yet fully elucidated, its structural similarity to other arylpropanoic acid derivatives suggests potential interactions with inflammatory or cell signaling pathways. For instance, some arylpropanoic acids are known to inhibit cyclooxygenase (COX) enzymes. Furthermore, β-amino acids can act as mimics of natural α-amino acids or as building blocks for peptidomimetics, potentially interacting with receptors or enzymes that recognize peptide ligands.

A hypothetical signaling pathway that could be modulated by this compound is the NF-κB signaling pathway, which is central to inflammation.

Hypothetical Modulation of the NF-κB Signaling Pathway:

Spectroscopic Profile of 3-Amino-3-(4-methoxyphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-3-(4-methoxyphenyl)propanoic acid. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data, analysis of structurally similar compounds, and generalized experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: 3-Amino-3-(4-methoxyphenyl)propanoic acid

-

Molecular Formula: C₁₀H₁₃NO₃[1]

-

Molecular Weight: 195.22 g/mol [2]

-

CAS Number: 5678-45-5[2]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For 3-Amino-3-(4-methoxyphenyl)propanoic acid, the predicted mass-to-charge ratios (m/z) for various adducts are summarized in the table below. These values are crucial for identifying the compound in complex mixtures.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 196.09682 |

| [M+Na]⁺ | 218.07876 |

| [M-H]⁻ | 194.08226 |

| [M+NH₄]⁺ | 213.12336 |

| [M+K]⁺ | 234.05270 |

| [M]⁺ | 195.08899 |

| (Data sourced from PubChem CID: 585889)[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimental spectra for the target compound are unavailable, the expected chemical shifts for ¹H and ¹³C NMR are outlined below, based on the analysis of similar structures.

¹H NMR (Proton NMR)

The expected proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the propanoic acid backbone.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H-2, H-6) | ~ 7.2 - 7.4 | Doublet | 2H |

| Aromatic (H-3, H-5) | ~ 6.8 - 7.0 | Doublet | 2H |

| Methine (H-3) | ~ 4.0 - 4.5 | Triplet | 1H |

| Methoxy (-OCH₃) | ~ 3.8 | Singlet | 3H |

| Methylene (H-2) | ~ 2.5 - 2.8 | Doublet | 2H |

| Amino (-NH₂) | Broad singlet | ~ 2.0 - 4.0 | 2H |

| Carboxylic Acid (-COOH) | Broad singlet | > 10.0 | 1H |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~ 170 - 180 |

| Aromatic (C-4, C-O) | ~ 158 - 162 |

| Aromatic (C-1) | ~ 130 - 135 |

| Aromatic (C-2, C-6) | ~ 127 - 130 |

| Aromatic (C-3, C-5) | ~ 113 - 116 |

| Methoxy (-OCH₃) | ~ 55 |

| Methine (C-3) | ~ 50 - 55 |

| Methylene (C-2) | ~ 40 - 45 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies expected for 3-Amino-3-(4-methoxyphenyl)propanoic acid are listed below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H stretch (Amine) | 3300 - 3500 | Medium |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C stretch (Aromatic) | 1500 - 1600 | Medium |

| C-O stretch (Ether) | 1230 - 1270 (asymmetric) | Strong |

| 1020 - 1075 (symmetric) | Medium | |

| N-H bend (Amine) | 1550 - 1650 | Medium |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The choice of solvent is critical to ensure the solubility of the amino acid and to avoid exchange of labile protons (e.g., -NH₂ and -COOH) with the solvent, unless desired.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, for referencing the chemical shifts.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a larger sample quantity (20-50 mg) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[3]

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4] The KBr acts as an IR-transparent matrix.[4]

-

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[4]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

-

Alternative Method (Thin Solid Film): Dissolve a small amount of the solid in a volatile solvent.[5] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as a mixture of water, acetonitrile, and a small amount of formic acid to promote ionization.

-

Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common technique for analyzing amino acids as it is a soft ionization method that minimizes fragmentation.

-

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and analyze the resulting daughter ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound like 3-Amino-3-(4-methoxyphenyl)propanoic acid.

Caption: Workflow for Spectroscopic Analysis.

References

Chiral Properties of 3-Amino-3-(4-methoxyphenyl)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-methoxyphenyl)propanoic acid, a β-amino acid derivative, possesses a chiral center at the C3 position, leading to the existence of two enantiomers: (R)-3-Amino-3-(4-methoxyphenyl)propanoic acid and (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid. The distinct spatial arrangement of substituents around this stereocenter dictates the interaction of each enantiomer with other chiral molecules, including biological targets such as receptors and enzymes. Consequently, the enantiomers of this compound are expected to exhibit different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the known chiral properties, analytical separation techniques, and synthetic approaches for 3-Amino-3-(4-methoxyphenyl)propanoic acid, and discusses the current understanding of its biological activities.

Chiral Properties and Quantitative Data

The primary chiral property of the enantiomers of 3-Amino-3-(4-methoxyphenyl)propanoic acid is their optical activity, i.e., their ability to rotate the plane of polarized light. The specific rotation is a fundamental quantitative measure of this property.

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| Specific Rotation | [α]D -4° (c 1.86, 1 N HCl) | [α]D +4° (c 1.86, 1 N HCl) (inferred) | 0° |

| Molecular Weight | 195.22 g/mol | 195.22 g/mol | 195.22 g/mol |

| Chemical Formula | C10H13NO3 | C10H13NO3 | C10H13NO3 |

Experimental Protocols

Enantioselective Analysis using Chiral High-Performance Liquid Chromatography (HPLC)

A validated normal-phase chiral LC method has been developed for the evaluation of the enantiomeric purity of 3-Amino-3-(4-methoxyphenyl)propanoic acid.

Chromatographic Conditions:

-

Column: (R, R) Whelk-O1 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 225 nm

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Diluent: Mobile phase

Sample Preparation:

Dissolve the sample in the diluent to achieve a concentration of 1 mg/mL.

Expected Results:

Under these conditions, baseline separation of the two enantiomers is achieved, with the (S)-enantiomer eluting before the (R)-enantiomer.

Synthesis of Racemic 3-Amino-3-(4-methoxyphenyl)propanoic Acid

The racemic form of 3-Amino-3-(4-methoxyphenyl)propanoic acid can be synthesized via a Rodionov reaction.

Reaction Scheme:

4-Methoxybenzaldehyde + Malonic Acid + Ammonium Acetate → 3-Amino-3-(4-methoxyphenyl)propanoic Acid

Procedure:

-

A mixture of 4-methoxybenzaldehyde (1 mole), malonic acid (1.2 moles), and ammonium acetate (1.5 moles) in ethanol is heated at reflux for 6-8 hours.

-

The reaction mixture is cooled, and the precipitated product is filtered.

-

The crude product is recrystallized from aqueous ethanol to yield racemic 3-Amino-3-(4-methoxyphenyl)propanoic acid.

Approaches to Enantioselective Synthesis

Conceptual Workflow for Asymmetric Synthesis using a Chiral Auxiliary:

-

Attachment: A chiral auxiliary (e.g., a derivative of pseudoephedrine or an Evans auxiliary) is covalently attached to a precursor molecule.

-

Diastereoselective Reaction: A key bond-forming reaction (e.g., a Mannich-type reaction or an enolate alkylation) is performed. The chiral auxiliary directs the reaction to favor the formation of one diastereomer over the other.

-

Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched β-amino acid.

-

Recovery: The chiral auxiliary can often be recovered and reused.

Biological Activity and Signaling Pathways

The specific biological activities of the individual enantiomers of 3-Amino-3-(4-methoxyphenyl)propanoic acid are not well-documented in the current scientific literature. Due to the chiral nature of biological systems, it is highly probable that the (R)- and (S)-enantiomers will exhibit distinct pharmacological effects.

Research on structurally related compounds may offer insights into potential areas of investigation. For instance, derivatives of 3-amino-3-phenylpropanoic acid have been explored for their potential as GABA (gamma-aminobutyric acid) analogues and as components of peptidomimetics. The methoxy substitution on the phenyl ring can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its binding to biological targets.

Given the absence of specific data on the signaling pathways for the enantiomers of 3-Amino-3-(4-methoxyphenyl)propanoic acid, a hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action for a generic G-protein coupled receptor (GPCR) agonist, a common target for drug molecules. It is crucial to note that this is a conceptual illustration and does not represent experimentally verified data for the title compound.

Conclusion and Future Directions

This technical guide has summarized the available information on the chiral properties of 3-Amino-3-(4-methoxyphenyl)propanoic acid. While methods for the synthesis of the racemic compound and for the analytical separation of its enantiomers are established, a significant knowledge gap exists regarding the specific biological activities of the individual enantiomers.

Future research should focus on the following areas:

-

Development and publication of a detailed, high-yielding enantioselective synthesis for both the (R)- and (S)-enantiomers of 3-Amino-3-(4-methoxyphenyl)propanoic acid.

-

Comprehensive pharmacological screening of the individual enantiomers to identify their biological targets and elucidate their mechanisms of action.

-

Investigation of the pharmacokinetic and pharmacodynamic profiles of each enantiomer to understand their absorption, distribution, metabolism, excretion, and dose-response relationships.

A deeper understanding of the stereospecific biological activities of the enantiomers of 3-Amino-3-(4-methoxyphenyl)propanoic acid will be crucial for assessing their therapeutic potential and for the development of novel, safer, and more effective drug candidates.

An In-depth Technical Guide on the Solubility of 3-Amino-3-(4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-3-(4-methoxyphenyl)propanoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed, standardized experimental protocols for researchers to determine the solubility of this compound in various solvents. Furthermore, it includes a discussion of potential biological signaling pathways that may be influenced by this class of compounds.

Quantitative Solubility Data

Table 1: Solubility of 3-Amino-3-(4-methoxyphenyl)propanoic acid in Various Solvents (Template)

| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Method Used |

| Water | ||||

| Phosphate-Buffered Saline (PBS) | ||||

| Methanol | ||||

| Ethanol | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Other Solvents |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like 3-Amino-3-(4-methoxyphenyl)propanoic acid.

This method determines the equilibrium solubility of a compound in a specific solvent, which is a critical parameter in drug development.

Materials:

-

3-Amino-3-(4-methoxyphenyl)propanoic acid (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Add an excess amount of solid 3-Amino-3-(4-methoxyphenyl)propanoic acid to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials and place them on an orbital shaker or rotator.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant. For highly accurate results, filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Adsorption to the filter material should be considered and evaluated.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC. A calibration curve of the compound in the same solvent should be prepared for accurate quantification.

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent under the specified conditions.

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Materials:

-

A concentrated stock solution of 3-Amino-3-(4-methoxyphenyl)propanoic acid in DMSO (e.g., 10 mM).

-

Aqueous buffer (e.g., PBS pH 7.4).

-

96-well microtiter plates.

-

Automated liquid handler or multichannel pipette.

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy.

Procedure:

-

Prepare a series of dilutions of the DMSO stock solution in the 96-well plate.

-

Rapidly add the aqueous buffer to each well containing the DMSO solution. The final DMSO concentration should typically be low (e.g., <1-2%) to minimize its effect on solubility.

-

Allow the plate to equilibrate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Alternatively, the plates can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be determined by UV-Vis spectroscopy or HPLC.

Visualizations

The following diagram illustrates a logical workflow for determining the solubility of a chemical compound.

Caption: A logical workflow for determining the solubility of a compound.

While the specific signaling pathways modulated by 3-Amino-3-(4-methoxyphenyl)propanoic acid are not definitively established, its structural similarity to other beta-amino acids and neurotransmitter analogues suggests potential interactions with receptors in the central nervous system. For instance, many beta-amino acid derivatives are known to interact with GABA receptors. The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), such as the GABA-B receptor, which is a plausible target for compounds of this class.

Caption: A simplified GPCR signaling pathway, a potential target for the compound.

A Methodological Guide to Determining the Thermal Stability and Degradation Profile of 3-Amino-3-(4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the thermal stability and degradation profile of 3-Amino-3-(4-methoxyphenyl)propanoic acid. Therefore, this document serves as an in-depth technical guide outlining the methodologies to determine these properties. The data presented in the tables are illustrative examples, and the degradation pathway is hypothetical. Researchers should generate their own data following the detailed experimental protocols provided.

Introduction

3-Amino-3-(4-methoxyphenyl)propanoic acid is a β-amino acid derivative with potential applications in medicinal chemistry and materials science. Understanding its thermal stability and degradation profile is critical for determining its shelf-life, storage conditions, and compatibility with other substances in various formulations. This guide provides a comprehensive overview of the standard analytical techniques and experimental protocols required to thoroughly characterize the thermal properties of this compound.

The primary techniques discussed are Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition patterns, and Differential Scanning Calorimetry (DSC) for identifying thermal transitions such as melting and decomposition. Additionally, a protocol for conducting forced degradation studies is outlined to identify potential degradation products and pathways under various stress conditions.

Experimental Protocols

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Amino-3-(4-methoxyphenyl)propanoic acid into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature to generate a TGA thermogram.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at different temperature ranges corresponding to distinct degradation steps.

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Amino-3-(4-methoxyphenyl)propanoic acid into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature to generate a DSC thermogram.

-

Identify and characterize endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

Objective: To identify the likely degradation products and pathways of 3-Amino-3-(4-methoxyphenyl)propanoic acid under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the sample solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at a temperature determined from TGA analysis (just below the onset of decomposition) for a specified period.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined duration.

-

-

Analysis:

-

Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS).

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

-

Use the mass spectrometry data to elucidate the structures of the major degradation products.

-

Data Presentation

The following tables are illustrative examples of how to present the quantitative data obtained from the experimental procedures described above.

Table 1: Thermogravimetric Analysis (TGA) Data (Illustrative Example)

| Parameter | Value |

| Onset of Decomposition (Tonset) | 220 °C |

| Peak Decomposition Temp (Tpeak) | 245 °C |

| Mass Loss (Step 1: 220-300 °C) | 45% |

| Mass Loss (Step 2: 300-450 °C) | 30% |

| Final Residue at 600 °C | 25% |

Table 2: Differential Scanning Calorimetry (DSC) Data (Illustrative Example)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | 185 | 190 | 120 (Endothermic) |

| Decomposition | 230 | 250 | -85 (Exothermic) |

Table 3: Forced Degradation Study Summary (Illustrative Example)

| Stress Condition | Degradation (%) | Major Degradation Products (Hypothetical m/z) |

| 0.1 M HCl, 60 °C | 15% | 151, 135 |

| 0.1 M NaOH, 60 °C | 25% | 165, 121 |

| 3% H2O2, RT | 8% | 211, 195 |

| Thermal (200 °C) | 30% | 151, 107 |

| Photolytic (UV) | 5% | 180 |

Visualizations

The following diagram illustrates the workflow for characterizing the thermal stability and degradation profile of a compound.

Based on the functional groups present (amine, carboxylic acid, methoxy phenyl), a plausible thermal degradation pathway could involve decarboxylation and deamination. The following diagram illustrates a hypothetical degradation pathway.

Conclusion

This guide provides the necessary framework for a comprehensive investigation into the thermal stability and degradation profile of 3-Amino-3-(4-methoxyphenyl)propanoic acid. By systematically applying Thermogravimetric Analysis, Differential Scanning Calorimetry, and Forced Degradation Studies, researchers and drug development professionals can obtain the critical data needed for risk assessment, formulation development, and regulatory submissions. The provided protocols and templates for data presentation and visualization serve as a robust starting point for these essential characterization studies.

An In-depth Technical Guide to the Zwitterionic Form and pKa Values of 3-Amino-3-(4-methoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the zwitterionic nature and acid-base properties of 3-Amino-3-(4-methoxyphenyl)propanoic acid, a key beta-amino acid derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established analytical methodologies to present estimated physicochemical parameters and detailed experimental protocols for their determination. This guide includes a detailed discussion of the zwitterionic equilibrium, estimated pKa values, and methodologies for their experimental determination via potentiometric titration and High-Performance Liquid Chromatography (HPLC).

Introduction

3-Amino-3-(4-methoxyphenyl)propanoic acid is a beta-amino acid, a class of compounds that are structural isomers of the proteinogenic alpha-amino acids. The presence of both an amino group and a carboxylic acid group imparts amphoteric properties to the molecule, allowing it to exist in various ionic forms depending on the pH of the surrounding medium. Understanding the ionization behavior, particularly the pKa values of the acidic and basic functional groups, is critical for predicting its physiological absorption, distribution, metabolism, and excretion (ADME) properties, as well as for the rational design of drug formulations.

Like other amino acids, 3-Amino-3-(4-methoxyphenyl)propanoic acid exists predominantly in a zwitterionic form in the solid state and at physiological pH.[1][2] This internal salt possesses both a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-), resulting in a net neutral charge.[1][2] The equilibrium between the cationic, zwitterionic, and anionic forms is governed by the pKa values of the carboxylic acid and the amino group.

Zwitterionic Form and Acid-Base Equilibria

The acid-base equilibria of 3-Amino-3-(4-methoxyphenyl)propanoic acid can be represented by the following scheme, illustrating the transition between the cationic, zwitterionic, and anionic forms with corresponding estimated pKa values.

References

Quantum Chemical Blueprint: Unraveling the Molecular Landscape of 3-Amino-3-(4-methoxyphenyl)propanoic Acid for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of a proposed quantum chemical investigation into 3-Amino-3-(4-methoxyphenyl)propanoic acid, a molecule of interest in the field of medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational computational protocol to explore the molecule's electronic structure, stability, and potential reactivity. While dedicated experimental and computational studies on this specific molecule are not extensively available in public literature, this guide synthesizes common and robust quantum chemical methodologies applied to analogous compounds.

Introduction

Aryl propanoic acid derivatives represent a significant class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Understanding the fundamental electronic and structural properties of these molecules at a quantum level is paramount for rational drug design and the development of novel therapeutic agents. This guide outlines a theoretical framework for the computational analysis of 3-Amino-3-(4-methoxyphenyl)propanoic acid, leveraging Density Functional Theory (DFT) and Hartree-Fock (HF) methods to elucidate its key chemical characteristics.

Computational Methodology

The proposed computational workflow is designed to provide a thorough analysis of the molecular properties of 3-Amino-3-(4-methoxyphenyl)propanoic acid. The workflow begins with the initial construction of the molecule, followed by geometry optimization, frequency analysis, and subsequent calculation of various electronic properties.

Software and Theoretical Level

All calculations are proposed to be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The primary theoretical method employed would be Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[2][3] This functional is well-established for providing a good balance between accuracy and computational cost for organic molecules. A comprehensive Pople-style basis set, such as 6-311++G(d,p), is recommended to ensure a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding environments. For comparative purposes, calculations using the ab initio Hartree-Fock (HF) method with a similar basis set could also be performed.[4]

Geometry Optimization and Vibrational Analysis

The initial 3D structure of 3-Amino-3-(4-methoxyphenyl)propanoic acid would be constructed using a molecular builder. This initial geometry would then be fully optimized without any symmetry constraints to locate the global minimum on the potential energy surface. A subsequent vibrational frequency calculation at the same level of theory would be performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. These frequency calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

Electronic Property Calculations

Following successful geometry optimization, a series of single-point energy calculations would be carried out to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. Additionally, the molecular electrostatic potential (ESP) would be mapped onto the electron density surface to identify regions of positive and negative potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Predicted Quantitative Data

The following tables present hypothetical yet realistic quantitative data that would be expected from the proposed quantum chemical calculations on 3-Amino-3-(4-methoxyphenyl)propanoic acid. This data is intended to serve as a reference for what a computational study would yield.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (propanoic acid backbone) | 1.53 Å |

| C-N (amino group) | 1.47 Å | |

| C=O (carboxyl group) | 1.21 Å | |

| C-O (carboxyl group) | 1.36 Å | |

| C-O (methoxy group) | 1.37 Å | |

| Bond Angle | N-C-C (chiral center) | 109.5° |

| O=C-O (carboxyl group) | 125.0° | |

| Dihedral Angle | C-C-C-N | ~60° (gauche conformation) |

Table 2: Energetic and Electronic Properties

| Property | Predicted Value (B3LYP/6-311++G(d,p)) |

| Total Electronic Energy | -799.1234 Hartree |

| Zero-Point Vibrational Energy | 150.5 kcal/mol |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.5 Debye |

Table 3: Key Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | ~3500 (broad) | Carboxylic acid |

| N-H stretch | ~3400 (symmetric & asymmetric) | Amino group |

| C=O stretch | ~1750 | Carboxylic acid |

| C-O stretch | ~1250 | Methoxy group |

| C-N stretch | ~1100 | Amino group |

Potential Biological Activity and Signaling Pathways

While a specific signaling pathway for 3-Amino-3-(4-methoxyphenyl)propanoic acid has not been elucidated, derivatives of similar aryl propanoic acids have demonstrated promising anticancer activities.[5] A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. A hypothetical signaling pathway illustrating this potential activity is presented below. This pathway shows the molecule potentially interacting with a cell surface receptor or an intracellular target, leading to the activation of a caspase cascade, which ultimately results in apoptosis.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also shown significant antimicrobial activity against multidrug-resistant bacteria and fungi.[6] Furthermore, the structurally related compound 3-(4-Hydroxy-3-methoxyphenyl)propionic acid is known to play a role in regulating oxidative stress.[7] These findings suggest that 3-Amino-3-(4-methoxyphenyl)propanoic acid and its derivatives are promising candidates for further investigation as potential therapeutic agents.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the quantum chemical analysis of 3-Amino-3-(4-methoxyphenyl)propanoic acid. By employing established theoretical methods, it is possible to generate valuable data on the molecule's structure, stability, and electronic properties. This information can provide crucial insights for understanding its potential biological activities and for guiding the design of future derivatives with enhanced therapeutic efficacy. The hypothetical data and pathways presented herein serve as a template for the expected outcomes of such a computational investigation, highlighting the power of quantum chemistry in modern drug discovery.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 715793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 54503-13-8 | (S)-3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid - Moldb [moldb.com]

- 5. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (S)-3-Amino-3-(4-methoxyphenyl)propanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid, a valuable chiral building block in pharmaceutical development. The described methodology utilizes a chiral auxiliary-based approach, ensuring high stereochemical control. The protocols are adapted from a well-established Organic Syntheses procedure for the corresponding (R)-enantiomer, with the necessary modifications to achieve the desired (S)-configuration. All quantitative data are summarized for clarity, and a detailed experimental workflow is visualized.

Introduction

(S)-3-Amino-3-(4-methoxyphenyl)propanoic acid, also known as (S)-β-(4-methoxyphenyl)-β-alanine, is a non-proteinogenic β-amino acid. Chiral β-amino acids are crucial components of numerous biologically active molecules and peptidomimetics, offering increased metabolic stability and unique conformational properties compared to their α-amino acid counterparts. The enantioselective synthesis of this compound is of significant interest for the development of novel therapeutics. The following protocols detail a reliable method for its preparation in high enantiomeric purity.

Synthesis Overview

The synthetic strategy involves the use of a chiral pyrimidinone auxiliary derived from D-asparagine. This auxiliary directs the stereoselective introduction of the 4-methoxyphenyl group, ultimately affording the desired (S)-enantiomer of the target β-amino acid after removal of the auxiliary.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis.

| Step | Product | Starting Material | Molar Equiv. | Yield (%) |

| 1 | (R,R)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone | D-Asparagine monohydrate | 1.0 | 72-79 |

| 2 | (R)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone | (R,R)-Pyrimidinone (Step 1 Product) | 1.0 | ~95 (crude) |

| 3 | (S)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone | (R)-Pyrimidinone (Step 2 Product) | 1.0 | 65-70 |

| 4 | (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid | (S)-Pyrimidinone (Step 3 Product) | 1.0 | 85-90 |

| Overall | (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid | D-Asparagine monohydrate | ~40-50 |

Note: Enantiomeric excess (ee) for the final product is expected to be >99% based on the chiral auxiliary method.

Experimental Protocols

Step 1: Synthesis of (R,R)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone

This step involves the condensation of D-asparagine with pivalaldehyde, followed by N-acylation to form the chiral pyrimidinone auxiliary.

Materials:

-

D-Asparagine monohydrate

-

Potassium hydroxide (KOH)

-

Pivalaldehyde

-

Sodium bicarbonate (NaHCO₃)

-

Methyl chloroformate

-

10% Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a suitable flask, dissolve potassium hydroxide (0.33 mol) in 500 mL of deionized water.

-

Add D-asparagine monohydrate (0.33 mol) to the stirred solution.

-

Add pivalaldehyde (0.4 mol) with vigorous stirring. The mixture should become homogeneous.

-

After stirring for 6 hours, cool the solution in an ice bath.

-

Add sodium bicarbonate (0.33 mol), followed by methyl chloroformate (0.33 mol), and continue vigorous stirring at ice temperature for 1 hour.

-

Add an additional portion of sodium bicarbonate (0.11 mol) and methyl chloroformate (0.11 mol).

-

Remove the ice bath and allow the solution to warm to room temperature over 2 hours.

-

Precipitate the product by the slow addition of 125 mL of 10% hydrochloric acid.

-

Collect the resulting solid by vacuum filtration, wash with ice water, and dry under vacuum to yield the product as a white solid.

Step 2: Synthesis of (R)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone

This step involves the electrochemical decarboxylation of the pyrimidinone from Step 1.

Materials:

-

(R,R)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone

-

Methanol

-

Triethylamine

Procedure:

-

In an electrochemical cell equipped with two electrodes, a thermometer, and a magnetic stirrer, dissolve the product from Step 1 (0.232 mol) in 620 mL of methanol.

-

Add triethylamine (23.2 mmol).

-

Maintain the temperature at ≤20°C using a circulating water bath and apply a constant current of 0.60 A for 26 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure to yield the crude product as a clear, colorless syrup. This is used in the next step without further purification.

Step 3: Synthesis of (S)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone

This step is a Heck-type coupling reaction to introduce the 4-methoxyphenyl group.

Materials:

-

(R)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (from Step 2)

-

4-Iodoanisole

-

Diethylamine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the crude product from Step 2 (23.6 mmol), 4-iodoanisole (23.6 mmol), diethylamine (26.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.24 mmol) in 25 mL of dimethylformamide.

-

Transfer the solution to a pressure tube and purge with argon.

-

Seal the tube and heat in a boiling water bath for 48 hours in the dark.

-

Cool the tube in liquid nitrogen before carefully opening.

-

Purify the product by chromatography to yield the desired compound.

Step 4: Synthesis of (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid

This final step involves the hydrolytic cleavage of the chiral auxiliary to release the target β-amino acid.

Materials:

-

(S)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone (from Step 3)

-

Tetrahydrofuran (THF)

-

95% Ethanol

-

9 N Hydrochloric acid (HCl)

Procedure:

-

In a flask, suspend the product from Step 3 (9.2 mmol) in a mixture of 20 mL of tetrahydrofuran and 20 mL of 95% ethanol.

-

Cool the mixture to -35°C to -45°C with an acetone-dry ice bath.

-

Add 9 N hydrochloric acid dropwise until the pH is approximately 7.

-

Stir the mixture at this temperature for several hours until the reaction is complete.

-

Isolate the product by standard work-up procedures, which may include evaporation of the solvent and purification by crystallization or chromatography, to yield (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis.

Application Notes and Protocols for Asymmetric Synthesis of β-Aryl-β-Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction:

β-Aryl-β-amino acids are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their incorporation into peptidomimetics can enhance proteolytic stability and induce specific secondary structures. This document provides an overview of key asymmetric methods for their synthesis, including detailed protocols for selected reactions, and quantitative data to facilitate comparison between different methodologies.

Catalytic Asymmetric Hydrogenation of β-(Acylamino)acrylates

Rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates represents a highly efficient and direct route to enantiomerically enriched β-amino acid derivatives.[1][2] The choice of chiral phosphine ligand is critical for achieving high enantioselectivity.

Logical Workflow for Catalyst and Condition Screening

Caption: Workflow for the synthesis and screening of β-(acylamino)acrylates for asymmetric hydrogenation.

Data Summary: Rhodium-Catalyzed Asymmetric Hydrogenation

| Substrate (Isomer) | Catalyst (Rh-Ligand) | Solvent | H₂ Pressure (psi) | Yield (%) | ee (%) | Reference |

| Methyl 3-acetamido-2-butenoate (E) | Me-DuPhos | Toluene | 40 | >95 | 99.3 | [2] |

| Methyl 3-acetamido-2-butenoate (E) | BICP | Toluene | 40 | >95 | 96.1 | [2] |

| Methyl 3-acetamido-2-butenoate (Z) | BICP | Toluene | 294 | >95 | 88.6 | [2] |

| Methyl 3-acetamido-2-butenoate (Z) | Me-DuPhos | Toluene | 294 | >95 | 63.7 | [2] |

| Methyl 3-acetamido-3-phenylacrylate (E/Z) | BICP | Toluene | 40 | >95 | Moderate | [1] |

Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-acetamido-2-butenoate (E-isomer)

Materials:

-

(E)-Methyl 3-acetamido-2-butenoate

-

[Rh(COD)₂]BF₄

-

(S,S)-Me-DuPhos

-

Anhydrous, degassed toluene

-

Hydrogen gas (high purity)

-

Parr hydrogenation apparatus or similar pressure vessel

Procedure:

-

In a nitrogen-filled glovebox, a pressure vessel is charged with (E)-methyl 3-acetamido-2-butenoate (1.0 mmol) and a solution of the catalyst, prepared by dissolving [Rh(COD)₂]BF₄ (0.01 mmol) and (S,S)-Me-DuPhos (0.011 mmol) in anhydrous, degassed toluene (10 mL).

-

The vessel is sealed, removed from the glovebox, and connected to a hydrogen source.

-

The vessel is purged with hydrogen gas three times.

-

The reaction is pressurized to 40 psi with hydrogen and stirred vigorously at room temperature for 24 hours.[2]

-

After 24 hours, the hydrogen pressure is carefully released.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired β-amino acid derivative.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Organocatalytic Asymmetric Mannich Reaction

The organocatalytic asymmetric Mannich reaction is a powerful tool for the C-C bond formation in the synthesis of β-amino acids.[3][4] This method often utilizes chiral amines or thioureas as catalysts to control the stereochemical outcome.

General Reaction Pathway for Organocatalytic Mannich Reaction

Caption: General mechanism of an amine-catalyzed asymmetric Mannich reaction.

Data Summary: Organocatalytic Asymmetric Mannich Reactions

| Nucleophile | Electrophile (Imine) | Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |

| Propanal | N-PMP-phenylimine | (S)-Proline | DMSO | 99 | 95:5 | 96 | [3] |

| Silyl Ketene Acetal | N-Boc-phenylimine | Thiourea deriv. | Toluene | 98 | - | 98 | [5] |

| β-Keto Acid | N-Boc-phenylimine | Cinchonine-thiourea | Ether | 93 | - | Good | [6] |

Experimental Protocol: Proline-Catalyzed Asymmetric Mannich Reaction

Materials:

-

p-Anisidine

-

Benzaldehyde

-

Propanal

-

(S)-Proline

-

Dimethyl sulfoxide (DMSO)

-

Standard workup and purification reagents

Procedure:

-

To a solution of p-anisidine (1.1 mmol) in DMSO (2 mL) is added benzaldehyde (1.0 mmol). The mixture is stirred at room temperature for 30 minutes to form the N-PMP-phenylimine in situ.

-

(S)-Proline (0.3 mmol) is then added to the reaction mixture.

-

Propanal (2.0 mmol) is added, and the reaction is stirred at room temperature for 2-4 hours.

-

Upon completion (monitored by TLC), the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

Diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC or ¹H NMR analysis of the purified product.

Chiral Auxiliary-Based Methods

The use of a chiral auxiliary, a stereogenic group temporarily incorporated into the molecule, allows for excellent stereocontrol during the formation of new chiral centers.[7][8] Evans oxazolidinones and pseudoephedrine amides are commonly employed auxiliaries.

Workflow for Chiral Auxiliary-Mediated Synthesis

Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.

Data Summary: Chiral Auxiliary-Based Synthesis of β-Amino Acids

| Chiral Auxiliary | Reaction Type | Electrophile | Yield (%) | de (%) | Reference |

| Pseudoephedrine | Enolate Alkylation | Alkyl Halide | High | >95 | [7] |

| Oxazolidinone | Aldol Reaction | Aldehyde | High | >98 | [7] |

| tert-Butanesulfinamide | Enolate addition to imine | Ester enolate | High | >90 | [9] |

Experimental Protocol: Pseudoephedrine-Mediated Asymmetric Alkylation

Materials:

-

(1S,2S)-(+)-Pseudoephedrine

-

Propionyl chloride

-

Lithium diisopropylamide (LDA)

-

Benzyl bromide

-

Hydrochloric acid (HCl)

-

Standard workup and purification reagents

Procedure:

-

(1S,2S)-(+)-Pseudoephedrine (1.0 mmol) is dissolved in anhydrous dichloromethane (10 mL) and cooled to 0 °C.

-

Triethylamine (1.2 mmol) is added, followed by the dropwise addition of propionyl chloride (1.1 mmol). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to yield the pseudoephedrine amide.

-

The amide (1.0 mmol) is dissolved in anhydrous THF (10 mL) and cooled to -78 °C.

-

A freshly prepared solution of LDA (1.1 mmol) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the enolate.

-

Benzyl bromide (1.2 mmol) is added, and the reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

-

The diastereomeric excess (de) of the crude product can be determined by ¹H NMR or HPLC analysis.

-

The chiral auxiliary is cleaved by refluxing in aqueous HCl (e.g., 1-3 M) to yield the enantioenriched β-amino acid.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. キラル補助剤 [sigmaaldrich.com]

- 9. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Amino-3-(4-methoxyphenyl)propanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-methoxyphenyl)propanoic acid, a β-amino acid analog of phenylalanine, is a valuable building block in the field of peptide synthesis and drug discovery. Its incorporation into peptide chains can induce unique conformational constraints, enhance proteolytic stability, and modulate biological activity. This document provides detailed application notes and experimental protocols for the efficient utilization of N-α-Fmoc-3-amino-3-(4-methoxyphenyl)propanoic acid in solid-phase peptide synthesis (SPPS).

β-Amino acids, characterized by the presence of an additional carbon atom in their backbone compared to their α-counterparts, are of significant interest in the design of peptidomimetics. Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. The unique structural properties of 3-amino-3-(4-methoxyphenyl)propanoic acid, including the electron-donating methoxy group on the phenyl ring, can influence receptor binding affinity and specificity, making it an attractive component for the development of novel therapeutic peptides. Such peptides have shown potential in various applications, including as antimicrobial agents, inhibitors of protein-protein interactions, and modulators of G-protein coupled receptors (GPCRs).[1][2][3]

Properties of Fmoc-3-Amino-3-(4-methoxyphenyl)propanoic Acid

A summary of the key properties of the Fmoc-protected building block is provided in the table below.

| Property | Value |

| Molecular Formula | C25H25NO5 |

| Molecular Weight | 419.47 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

| Storage | Store at 2-8 °C, protected from moisture |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol details the manual solid-phase synthesis of a model peptide incorporating 3-amino-3-(4-methoxyphenyl)propanoic acid using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected α-amino acids

-

Fmoc-3-amino-3-(4-methoxyphenyl)propanoic acid

-

Coupling Reagents:

-

Option A (Carbodiimide): N,N'-Diisopropylcarbodiimide (DIC), OxymaPure®

-

Option B (Uronium/Aminium): HBTU, HATU, or HCTU

-

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Fmoc Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes with gentle agitation.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Incorporation of Fmoc-3-Amino-3-(4-methoxyphenyl)propanoic acid):

-

Activation (Option A - DIC/OxymaPure): In a separate vial, dissolve Fmoc-3-amino-3-(4-methoxyphenyl)propanoic acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF. Add DIC (3 equivalents) and pre-activate for 5-10 minutes.[4]

-